molecular formula C18H32O4 B1661951 1,4-Cyclohexanedimethanol Diisovalerate CAS No. 377085-57-9

1,4-Cyclohexanedimethanol Diisovalerate

Cat. No.: B1661951
CAS No.: 377085-57-9
M. Wt: 312.4
InChI Key: HCMXPRHTVNDCEZ-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedimethanol Diisovalerate: is a chemical compound belonging to the family of diesters. It is a colorless to almost colorless clear liquid with a molecular formula of C18H32O4 and a molecular weight of 312.45 g/mol . This compound is known for its applications in various industries, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Cyclohexanedimethanol Diisovalerate can be synthesized through the esterification of 1,4-cyclohexanedimethanol with isovaleric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The use of continuous reactors and advanced separation techniques ensures efficient production and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1,4-Cyclohexanedimethanol Diisovalerate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Cyclohexanedimethanol Diisovalerate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanedimethanol Diisovalerate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis in biological systems, releasing 1,4-cyclohexanedimethanol and isovaleric acid. These metabolites can then participate in various biochemical pathways, influencing cellular processes and functions .

Properties

IUPAC Name

[4-(3-methylbutanoyloxymethyl)cyclohexyl]methyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-13(2)9-17(19)21-11-15-5-7-16(8-6-15)12-22-18(20)10-14(3)4/h13-16H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMXPRHTVNDCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC1CCC(CC1)COC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377085-57-9
Record name Butanoic acid, 3-methyl-, 1,4-cyclohexanediylbis(methylene) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=377085-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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